molecular formula C18H16N2O5S B2396112 3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide CAS No. 1207031-93-3

3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide

Cat. No. B2396112
M. Wt: 372.4
InChI Key: QPXSKNKTMIIEOK-UHFFFAOYSA-N
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Description

The compound “3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound may have different properties and uses depending on its structure and the context in which it is used1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide”. However, similar compounds have been synthesized using various methods2. For instance, a series of pyrazolo [3,4-d]pyrimidines were synthesized and evaluated for their anticancer activity2. The specific synthesis process would depend on the desired properties and uses of the compound.



Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. Unfortunately, I couldn’t find specific information on the molecular structure of “3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide”. However, similar compounds have been analyzed for their molecular structures1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide”. The reactions that a compound undergoes depend on its molecular structure and the conditions under which it is used.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide”. However, similar compounds have been analyzed for their physical and chemical properties1.


Scientific Research Applications

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials

The chemical structure of 3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide belongs to the family of quinazolines and pyrimidines, compounds known for their broad spectrum of biological activities. Recent research highlights the significant applications of quinazoline and pyrimidine derivatives in optoelectronic materials. The integration of these compounds into π-extended conjugated systems is crucial for creating novel materials with potential use in electronic devices, luminescent elements, and photoelectric conversion elements. Pyrimidine derivatives, in particular, show promise as materials for organic light-emitting diodes, including highly efficient red phosphorescent OLEDs. Additionally, these compounds are investigated for their potential as photosensitizers in dye-sensitized solar cells and as thermally activated delayed fluorescence emitters (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Hybrid Catalysts in the Synthesis of Pyrimidine Scaffolds

The pyranopyrimidine core, closely related to the chemical structure of interest, is a crucial precursor for the medicinal and pharmaceutical industries. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, a subtype of pyrimidine, involves various hybrid catalysts such as organocatalysts, metal catalysts, and green solvents. These scaffolds have wide applicability and have been extensively researched for their use in creating lead molecules for further development (Parmar, Vala, & Patel, 2023).

Pyrimidine Derivatives in Anti-inflammatory Research

Pyrimidine derivatives display a range of pharmacological effects, including anti-inflammatory properties. These effects are attributed to the inhibition of certain vital inflammatory mediators. Given the extensive use of pyrimidine cores in medicinal chemistry, there is significant interest in exploring and synthesizing novel pyrimidine analogs to enhance their anti-inflammatory activities with minimal toxicity. This direction holds promise for the development of new, effective treatments using pyrimidine-based compounds (Rashid et al., 2021).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, I couldn’t find specific information on the safety and hazards of “3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide”.


Future Directions

The future directions for research on “3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide” would depend on the findings of current research. Unfortunately, I couldn’t find specific information on future directions for this compound.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to scientific literature or consult with a chemistry expert.


properties

IUPAC Name

1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-23-15-8-12(9-16(24-2)18(15)25-3)20-11-13(10-19)26(21,22)17-7-5-4-6-14(17)20/h4-9,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXSKNKTMIIEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide

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